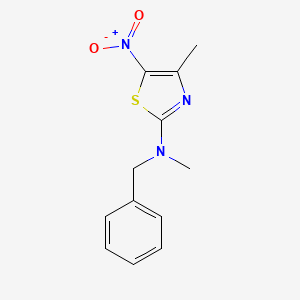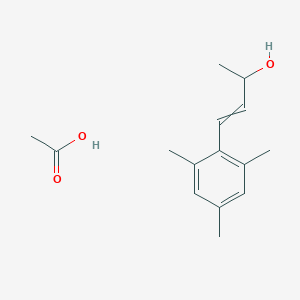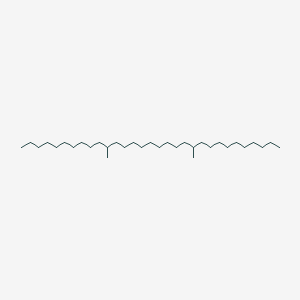
11,21-Dimethylhentriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,21-Dimethylhentriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈ . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity due to the presence of two methyl groups at the 11th and 21st positions on the hentriacontane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through Friedel-Crafts alkylation, where a methyl halide reacts with hentriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or direct synthesis from smaller hydrocarbons through controlled polymerization processes. These methods are designed to produce high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
11,21-Dimethylhentriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can further saturate any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Formation of 11,21-dimethylhentriacontanol, 11,21-dimethylhentriacontanal, or 11,21-dimethylhentriacontanoic acid.
Substitution: Formation of 11,21-dimethyl-11-chlorohentriacontane or 11,21-dimethyl-11-bromohentriacontane.
Applications De Recherche Scientifique
11,21-Dimethylhentriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the determination of retention indices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 11,21-Dimethylhentriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the delivery and efficacy of hydrophobic drugs encapsulated within its structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
11,21-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its melting point, boiling point, and reactivity compared to other dimethylhentriacontanes.
Propriétés
Numéro CAS |
90052-43-0 |
|---|---|
Formule moléculaire |
C33H68 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
11,21-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
Clé InChI |
CJFUDEXKMZHMRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


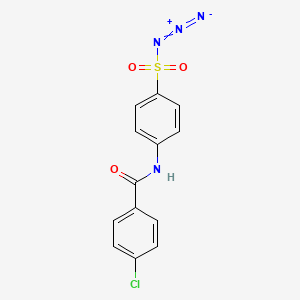

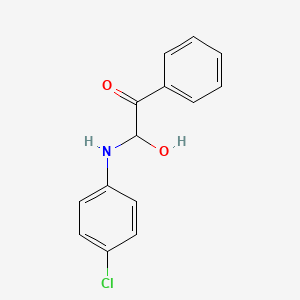
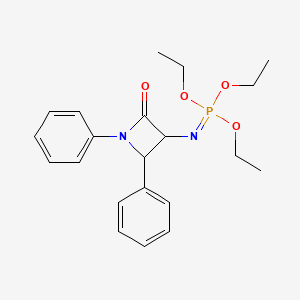
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
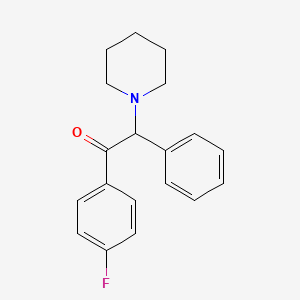
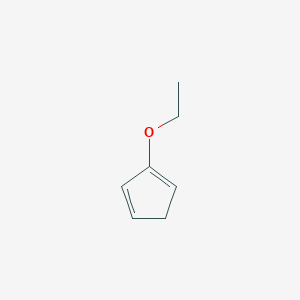
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
